molecular formula C17H31N3O3 B14795976 tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate

Cat. No.: B14795976
M. Wt: 325.4 g/mol
InChI Key: RHLFUOVDQAIGMZ-UHFFFAOYSA-N
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Description

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate is a complex organic compound that features a tert-butyl group, an aminopropanamido group, a cyclohexyl ring, and a cyclopropyl group

Preparation Methods

The synthesis of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate typically involves multiple steps, including the protection of amine groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl carbamate as a protecting group for the amine, followed by coupling with cyclohexyl and cyclopropyl derivatives under specific reaction conditions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmacologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing biochemical reactions and pathways. The tert-butyl group plays a crucial role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H31N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C17H31N3O3/c1-11(18)15(21)19-13-7-5-6-8-14(13)20(12-9-10-12)16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,21)

InChI Key

RHLFUOVDQAIGMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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